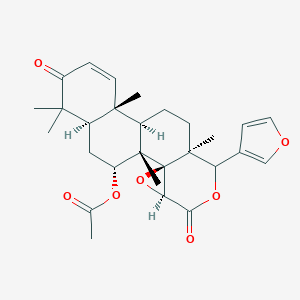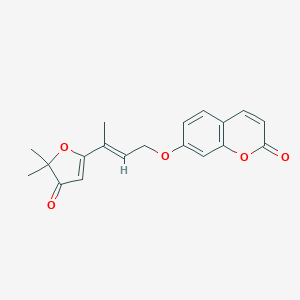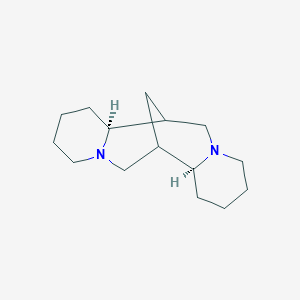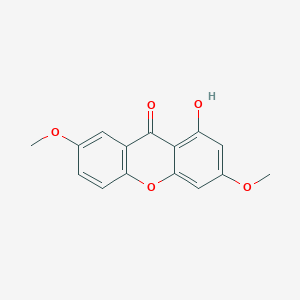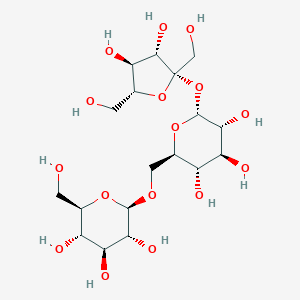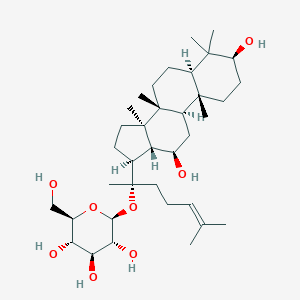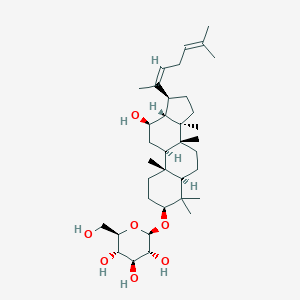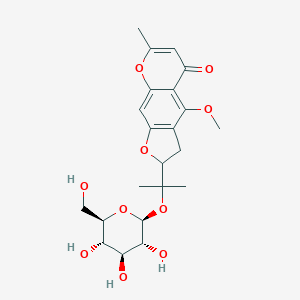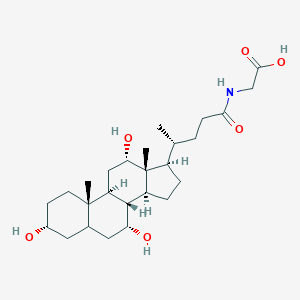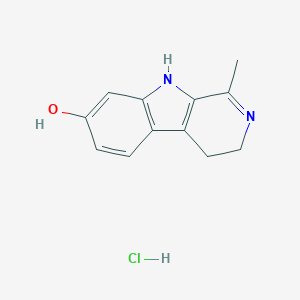
哈尔敏盐酸盐
科学研究应用
盐酸哈尔玛醇在科学研究中有着广泛的应用:
作用机制
盐酸哈尔玛醇通过多种机制发挥作用:
酶抑制: 抑制细胞色素P450酶,特别是CYP1A1,影响各种化合物的代谢.
抗氧化活性: 清除羟基自由基和其他活性氧物种,保护细胞免受氧化损伤.
类似化合物:
- 哈尔敏
- 哈尔玛琳
- 哈尔曼
比较:
- 哈尔敏: 与盐酸哈尔玛醇相似,但主要作为单胺氧化酶A(MAO-A)的可逆抑制剂,并具有显著的精神活性 .
- 哈尔玛琳: 哈尔玛醇的前体,也抑制MAO-A,并具有精神活性 .
- 哈尔曼: 另一种具有类似结构性质但生物活性不同的β-咔啉生物碱 .
盐酸哈尔玛醇因其显著的抗氧化特性及其在癌症治疗中的潜在治疗应用而脱颖而出,使其成为科学研究中一种独特而有价值的化合物 .
生化分析
Biochemical Properties
Harmalol hydrochloride interacts with various enzymes and proteins. It significantly inhibits the dioxin-mediated induction of CYP1A1 at both transcriptional and posttranslational levels . This interaction suggests that Harmalol hydrochloride could play a role in the metabolism of certain drugs and toxins that are substrates of the CYP1A1 enzyme .
Cellular Effects
Harmalol hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been used as a therapeutic agent against hepatocellular carcinoma due to its efficacy in inducing apoptosis and inhibiting the proliferation of cancer epithelial cells . It also showed high antioxidant activity in ABTS, FRAP, and reducing power assays .
Molecular Mechanism
The molecular mechanism of action of Harmalol hydrochloride involves its interaction with biomolecules and its influence on gene expression. It significantly inhibits the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels . This suggests that Harmalol hydrochloride can modulate the expression and activity of this enzyme, potentially affecting the metabolism of various substances within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, Harmalol hydrochloride has shown a significant reduction in hepatocellular foci, nodules, and carcinoma over a period of 9 weeks . This indicates that the effects of Harmalol hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Harmalol hydrochloride have been observed to vary with different dosages. For instance, a dosage of 10 mg/kg body weight per week, administered intraperitoneally for 9 weeks, showed a significant reduction in hepatocellular carcinoma in mice .
Metabolic Pathways
Given its significant inhibition of the CYP1A1 enzyme , it is likely that Harmalol hydrochloride interacts with metabolic pathways involving this enzyme.
Subcellular Localization
Given its interactions with enzymes such as CYP1A1 , it is likely that Harmalol hydrochloride is localized to areas of the cell where these enzymes are present
准备方法
合成路线和反应条件: 盐酸哈尔玛醇可通过从蒺藜种子中提取哈尔敏,然后将其转化为哈尔玛醇来合成。该过程涉及使用硼氢化钠在甲醇中还原哈尔敏,生成哈尔玛醇。 然后用盐酸处理该哈尔玛醇,形成盐酸哈尔玛醇 .
工业生产方法: 盐酸哈尔玛醇的工业生产通常涉及从蒺藜种子中大规模提取,然后进行类似于实验室合成的化学转化过程。 提取过程可能包括溶剂提取、纯化和结晶步骤,以获得高纯度的盐酸哈尔玛醇 .
化学反应分析
反应类型: 盐酸哈尔玛醇会发生各种化学反应,包括:
氧化: 哈尔玛醇可以被氧化生成哈尔敏。
还原: 哈尔敏可以被还原生成哈尔玛醇。
常用试剂和条件:
氧化: 高锰酸钾或其他强氧化剂。
还原: 甲醇中的硼氢化钠。
取代: 在酸性或碱性条件下使用各种亲核试剂.
主要生成物:
氧化: 哈尔敏。
还原: 哈尔玛醇。
取代: 各种取代的β-咔啉衍生物.
相似化合物的比较
- Harmine
- Harmaline
- Harman
Comparison:
- Harmine: Similar to harmalol hydrochloride but primarily acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and has notable psychoactive properties .
- Harmaline: A precursor to harmalol, also inhibits MAO-A and has psychoactive effects .
- Harman: Another beta-carboline alkaloid with similar structural properties but different biological activities .
Harmalol hydrochloride stands out due to its significant antioxidant properties and its potential therapeutic applications in cancer treatment, making it a unique and valuable compound in scientific research .
属性
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAWVOHMZNXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
525-57-5 (Parent) | |
| Record name | Harmalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975693 | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-07-5 | |
| Record name | 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Harmalol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential embryotoxic effects of Harmalol Hydrochloride?
A1: Research on Wistar rats has shown that Harmalol Hydrochloride can negatively impact embryonic development. A study by [] found that administering Harmalol Hydrochloride to pregnant rats, even at doses as low as 5 mg/kg, led to an increased number of resorbed or dead fetuses. Additionally, a significant decrease in fetal body weight and an increase in skeletal abnormalities were observed across all tested dosages []. This suggests that Harmalol Hydrochloride can cross the placental barrier and exert toxic effects on developing embryos.
Q2: Does Harmalol Hydrochloride exhibit any promising therapeutic applications?
A2: While recognized for its embryotoxic effects, Harmalol Hydrochloride has shown potential as an antiparasitic agent. A study by [] investigated its efficacy against Saprolegnia spp., a type of water mold that infects fish, and Amyloodinium ocellatum, a parasitic dinoflagellate. The research revealed that Harmalol Hydrochloride effectively inhibited the growth of Saprolegnia spp. at a minimum inhibitory concentration of 0.1 mM. Furthermore, it significantly reduced the motility of A. ocellatum dinospores in a dose-dependent manner []. These findings suggest that Harmalol Hydrochloride could be further explored as a potential treatment option for parasitic infections in aquaculture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)
